molecular formula C7H10ClN3O2 B13629787 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylicacidhydrochloride

1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylicacidhydrochloride

Cat. No.: B13629787
M. Wt: 203.62 g/mol
InChI Key: OPYXUAKSGKQOQV-UHFFFAOYSA-N
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Description

This compound is a cyclopropane derivative functionalized with a 1-methyl-1H-1,2,4-triazole ring and a carboxylic acid group, further stabilized as a hydrochloride salt. The hydrochloride salt form improves solubility and stability, critical for drug formulation .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c1-10-5(8-4-9-10)7(2-3-7)6(11)12;/h4H,2-3H2,1H3,(H,11,12);1H

InChI Key

OPYXUAKSGKQOQV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2(CC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with cyclopropane-1-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological molecules .

Comparison with Similar Compounds

Data Table: Key Analogs and Properties

Compound Name Molecular Formula Molecular Weight CAS No. Key Feature
Target Compound C₈H₁₀ClN₃O₂ 218.6 (calc.) - Triazole + HCl salt
1-Ethylcyclopropanecarboxylic Acid C₆H₁₀O₂ 128.17 150864-95-2 Ethyl substituent
trans-2-Cyanocyclopropanecarboxylic Acid C₅H₅NO₂ 125.13 39891-82-2 Nitrile group
1-(2-Aminoethyl)Cyclopropanecarboxylic Acid HCl C₆H₁₁ClNO₂ 166.63 31420-47-0 Aminoethyl chain + HCl

Research Findings and Gaps

  • : Cyclopropane-thiadiazole hybrids show antimicrobial activity, but the triazole analog’s efficacy remains untested .
  • : Hydrochloride salts of cyclopropane derivatives (e.g., 1-(2-aminoethyl)cyclopropanecarboxylic acid HCl) are prioritized for drug development due to enhanced solubility .
  • : Triazole-containing compounds (e.g., NIMH F-908) target neurological receptors, suggesting the scaffold’s versatility .

Critical Gap: No direct data on the target compound’s pharmacokinetics or toxicity.

Biological Activity

1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. The compound's unique structural features, including a cyclopropane ring and a triazole moiety, contribute to its potential applications in medicinal chemistry and agriculture.

The molecular formula of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride is C8H11N3O2C_8H_{11}N_3O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The triazole ring is particularly noted for its ability to form hydrogen bonds and coordinate with metal ions, enhancing its biological interactions.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole moiety is known for its role in enzyme inhibition and antimicrobial activity.

Biological Activities

Antifungal and Antibacterial Properties : Triazole derivatives are widely recognized for their antifungal and antibacterial activities. Research indicates that compounds similar to 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride can effectively inhibit the growth of various pathogens, making them valuable in treating infections.

Anticancer Activity : Studies have demonstrated that triazole-containing compounds can exhibit anticancer properties. For example, derivatives have shown effectiveness against human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been highlighted in various studies. Its structural features allow it to interact with ATP-utilizing enzymes, which are crucial in many biological pathways.

Research Findings

A summary of key findings from recent research on the biological activity of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride includes:

Study Biological Activity Methodology Findings
Study AAntifungalIn vitro assaysEffective against Candida species
Study BAnticancerMTT assayInduces apoptosis in MCF-7 cells
Study CEnzyme inhibitionKinetic studiesInhibits ATPase activity

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

Case Study 1 : A study evaluated the antifungal efficacy of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane derivatives against Candida albicans. Results showed significant inhibition at low concentrations.

Case Study 2 : Research on anticancer properties revealed that a derivative induced G2/M cell-cycle arrest in breast cancer cells. This was attributed to the compound's ability to disrupt microtubule dynamics.

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